Potassium 4-(methylthio)phenyltrifluoroborate
Overview
Description
Potassium 4-(methylthio)phenyltrifluoroborate (KMTPT) is an organosulfur compound that has been used in a variety of scientific research applications. KMTPT is synthesized through a reaction between potassium trifluoroborate and 4-(methylthio)phenol, and is used as a reagent in organic synthesis. Its unique properties make it an attractive compound for use in organic synthesis, and its potential applications have been studied extensively in recent years.
Scientific Research Applications
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including derivatives like Potassium 4-(methylthio)phenyltrifluoroborate, have been extensively utilized in cross-coupling reactions. These compounds are pivotal in creating complex molecules due to their ability to undergo cross-coupling with various organic halides. Alacid and Nájera (2008) demonstrated that potassium aryltrifluoroborates can be cross-coupled with aryl and heteroaryl chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This process affords biphenyls under phosphine-free conditions, indicating the compound's utility in synthesizing biphenyl structures efficiently and sustainably (Alacid & Nájera, 2008).
Hydrolysis and Boronic Acid Release
The hydrolysis of potassium organotrifluoroborate compounds to their corresponding boronic acids is a critical step in Suzuki-Miyaura coupling reactions. Lennox and Lloyd-Jones (2012) explored this mechanism, revealing that the hydrolysis rates of potassium organotrifluoroborates are influenced by several variables, including the nature of the substituents. This study underscores the importance of understanding the hydrolysis behavior of such compounds for their effective use in catalytic cross-coupling reactions (Lennox & Lloyd‐Jones, 2012).
Electrosynthesis Applications
Potassium 4-(methylthio)phenyltrifluoroborate and its analogs find applications in electrosynthesis, a process that involves the synthesis of chemical compounds through electrochemical reactions. Attour et al. (2008) investigated the use of an electrochemical microreactor for the anodic synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, highlighting the role of potassium salts in influencing the reaction mechanism and selectivity (Attour et al., 2008).
Material Science and Membrane Technology
In the field of material science and membrane technology, potassium tetrafluoroborate, a compound related to Potassium 4-(methylthio)phenyltrifluoroborate, has been studied for its potential as a carrier for CO2 transport. Lee and Kang (2021) showed that incorporating potassium tetrafluoroborate into poly(ether-block-amide) significantly improves CO2 separation performance, indicating the potential of potassium-based trifluoroborates in enhancing gas separation technologies (Lee & Kang, 2021).
properties
IUPAC Name |
potassium;trifluoro-(4-methylsulfanylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3S.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGCQQOLNQOSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)SC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635708 | |
Record name | Potassium trifluoro[4-(methylsulfanyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(methylthio)phenyltrifluoroborate | |
CAS RN |
871231-43-5 | |
Record name | Potassium trifluoro[4-(methylsulfanyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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